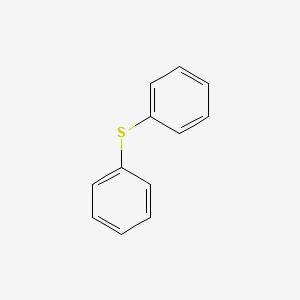

Diphenylsulfid

Übersicht

Beschreibung

- Diphenylsulfon (C12H10O2S) ist eine weiße kristalline Verbindung mit einem Schmelzpunkt von 125-129°C.

- Es ist auch unter anderen Namen bekannt, wie z. B. Diphenylsulfon, 1,1’-Sulfonylbisbenzol und Phenylsulfon.

- Es wird häufig in der organischen Synthese verwendet und dient als Weichmacher und Akarizid (zur Abtötung von Milben).

- Diphenylsulfon ist in heißem Ethanol, Ether und Benzol löslich, jedoch nur geringfügig in heißem Wasser.

Wissenschaftliche Forschungsanwendungen

- Chemie: Wird als Zwischenprodukt in der organischen Synthese verwendet.

- Biologie: Es liegen nur begrenzte Informationen vor, aber es kann Anwendungen in der biologischen Forschung haben.

- Medizin: Es sind keine spezifischen medizinischen Anwendungen weit verbreitet dokumentiert.

- Industrie: Als Hochtemperaturlösungsmittel ist es nützlich für die Verarbeitung von steifen Polymeren wie PEEK .

Wirkmechanismus

- Detaillierte Mechanismen sind aufgrund begrenzter Forschung unklar. Weitere Studien sind erforderlich, um seine molekularen Zielstrukturen und Signalwege zu verstehen.

Biochemische Analyse

Biochemical Properties

Diphenyl sulfide plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to undergo oxidation reactions, where it can be converted to diphenyl sulfoxide and diphenyl sulfone . These oxidation reactions are often catalyzed by enzymes such as cytochrome P450 monooxygenases. Diphenyl sulfide can also interact with other biomolecules, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can influence the compound’s reactivity and its role in biochemical pathways.

Cellular Effects

Diphenyl sulfide has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, diphenyl sulfide can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways . Additionally, diphenyl sulfide can affect cellular metabolism by altering the activity of metabolic enzymes and disrupting normal cellular functions .

Molecular Mechanism

The molecular mechanism of diphenyl sulfide involves its interactions with biomolecules at the molecular level. Diphenyl sulfide can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . Diphenyl sulfide can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diphenyl sulfide can change over time due to its stability and degradation. Diphenyl sulfide is relatively stable under normal laboratory conditions, but it can undergo oxidation to form diphenyl sulfoxide and diphenyl sulfone . These oxidation products can have different biological activities and may contribute to the long-term effects of diphenyl sulfide on cellular function. In in vitro and in vivo studies, prolonged exposure to diphenyl sulfide can lead to cumulative effects on cellular processes and overall cell health .

Dosage Effects in Animal Models

The effects of diphenyl sulfide vary with different dosages in animal models. At low doses, diphenyl sulfide may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biological response. Toxic or adverse effects at high doses can include liver and kidney damage, as well as disruptions in normal metabolic processes .

Metabolic Pathways

Diphenyl sulfide is involved in various metabolic pathways, including its oxidation to diphenyl sulfoxide and diphenyl sulfone . These oxidation reactions are catalyzed by enzymes such as cytochrome P450 monooxygenases. Diphenyl sulfide can also interact with other metabolic enzymes, influencing metabolic flux and metabolite levels. For example, it can inhibit the activity of certain enzymes involved in the detoxification of xenobiotics, leading to the accumulation of toxic metabolites .

Transport and Distribution

Diphenyl sulfide is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and accumulate in lipid-rich compartments . Additionally, diphenyl sulfide can interact with transporters and binding proteins, which can facilitate its uptake and distribution within cells. These interactions can influence the localization and accumulation of diphenyl sulfide in specific tissues and cellular compartments .

Subcellular Localization

The subcellular localization of diphenyl sulfide can affect its activity and function. Diphenyl sulfide can localize to specific compartments or organelles within cells, such as the endoplasmic reticulum, mitochondria, and lysosomes . This localization can be influenced by targeting signals and post-translational modifications that direct diphenyl sulfide to specific subcellular sites. The activity of diphenyl sulfide can be modulated by its localization, as it may interact with different biomolecules and participate in distinct biochemical pathways depending on its subcellular distribution .

Vorbereitungsmethoden

- Synthese: Diphenylsulfon kann aus Phenol und Schwefelsäure synthetisiert werden.

- Reaktionsbedingungen: Die Reaktion findet in einem aromatischen Lösungsmittel unter Gegenwart von Säurekatalysatoren statt.

- Prozess: Rühren, Rückfluss, Filtration, Kristallisation und Trocknung ergeben eine Lösung, die 2,4’-Dihydroxydiphenylsulfon enthält, welche dann eingedampft und gereinigt wird, um Diphenylsulfon zu erhalten .

Analyse Chemischer Reaktionen

- Diphenylsulfon durchläuft verschiedene Reaktionen:

- Oxidation: Es kann mit Wasserstoffperoxid zum Sulfoxid oxidiert werden.

- Andere Reaktionen: Weitere Untersuchungen sind erforderlich, um seine Reaktivität mit bestimmten Reagenzien und Bedingungen zu untersuchen.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Diphenylsulfon liegt in seiner Struktur und seinen Eigenschaften.

- Zu ähnlichen Verbindungen gehören Diphenylsulfid (C12H10S) und andere Sulfone.

Eigenschaften

IUPAC Name |

phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYMSROWYAPPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59371-97-0 | |

| Record name | Benzene, 1,1′-thiobis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59371-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8044383 | |

| Record name | Diphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless nearly odorless liquid; [Merck Index] Unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Phenyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-66-2 | |

| Record name | Diphenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5P3Y93MNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

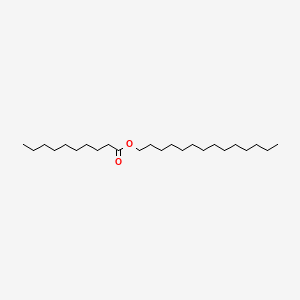

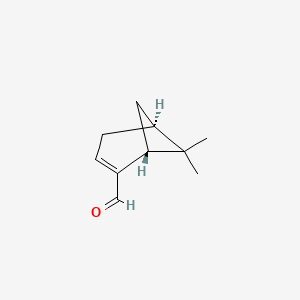

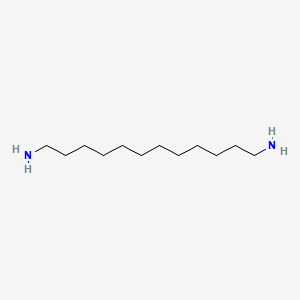

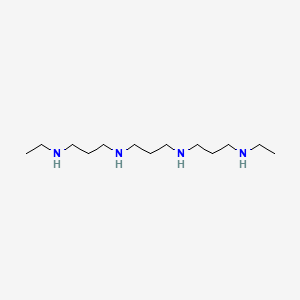

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diphenyl sulfide?

A1: Diphenyl sulfide has the molecular formula (C6H5)2S and a molecular weight of 186.27 g/mol. []

Q2: What spectroscopic data is available for characterizing diphenyl sulfide?

A2: Diphenyl sulfide can be characterized using various spectroscopic techniques, including:* NMR Spectroscopy: 1H and 13C NMR spectra can verify the structure and distinguish isomers. []* Mass Spectrometry: Mass spectra provide information about the degree of chlorination in polychlorinated diphenyl sulfides. []* X-ray Photoelectron Spectroscopy (XPS): XPS provides insights into the bonding of diphenyl sulfide to copper surfaces. []* Sulfur K-Edge X-ray Absorption Spectroscopy: This technique, combined with density functional theory calculations, elucidates the electronic structure and conformation of diphenyl sulfide. []

Q3: Is diphenyl sulfide compatible with copper? What factors influence their interaction?

A3: Diphenyl sulfide interacts differently with copper depending on the oxidation state of the copper:* Unoxidized Copper: Diphenyl disulfide reacts with unoxidized copper to form a copper phenyl mercaptide. []* Oxidized Copper: Diphenyl sulfide does not react directly with oxidized copper but can displace oxygen from the surface, also forming a mercaptide. []

Q4: How does diphenyl sulfide behave in high-temperature reactions relevant to coal processing?

A4: Diphenyl sulfide has been used as a model compound to study sulfur removal from coal:* Desulfurization: Reducing systems like CO-H2O, formic acid, H2, and tetralin can remove sulfur from diphenyl sulfide at high temperatures. []* Hydrogen Sulfide Effect: H2S enhances diphenyl sulfide cleavage but increases sulfur content in the resulting products. []

Q5: Can diphenyl sulfide be oxidized catalytically? What factors influence the reaction?

A5: Yes, diphenyl sulfide can be oxidized in various catalytic systems:

- TiO2 Photocatalysis: TiO2 photocatalysts, under UV irradiation and in the presence of oxygen, can oxidize diphenyl sulfide to diphenyl sulfoxide and diphenyl sulfone. [, ]

- (Salen)manganese(III) Complexes: These complexes, in conjunction with sodium hypochlorite, catalyze the oxidation of diphenyl sulfides to their corresponding sulfoxides. The reaction rate is influenced by substituents on both the sulfide and the salen ligand. []

- Molybdenum Peroxo Complexes: MoO(O2)2*HMPT oxidizes diphenyl sulfide to both sulfoxide and sulfone via consecutive third-order kinetics. The reaction rate is influenced by the concentrations of molybdenum, tert-butyl hydroperoxide, and diphenyl sulfide/sulfoxide. []

Q6: Have computational methods been used to study diphenyl sulfide?

A6: Yes, computational chemistry plays a role in understanding diphenyl sulfide:* Density Functional Theory (DFT): DFT calculations, combined with sulfur K-edge X-ray absorption spectroscopy, have been used to investigate the electronic structure and conformational preferences of diphenyl sulfide. []* Molecular Modeling: This technique has been used to study the binding of diphenyl sulfide derivatives to the enzyme trypanothione reductase, providing insights into their inhibitory activity. []

Q7: How do structural modifications of diphenyl sulfide affect its biological activity?

A7: Structural modifications significantly impact the biological activity of diphenyl sulfide:* Quaternization: Converting diphenyl sulfide analogs of chlorpromazine into quaternary ammonium salts substantially increases their inhibitory potency against trypanothione reductase, a crucial enzyme for certain parasites. []* N-Acylation: Introducing N-acyl groups to 2-amino-4-chlorophenyl phenyl sulfide leads to mixed inhibition of trypanothione reductase. []* Substituent Effects on Oxidation: Electron-withdrawing groups on the phenyl rings of diphenyl sulfide generally decrease the rate of oxidation, while electron-donating groups have the opposite effect. This is observed in various oxidation systems, including those using (salen)manganese(III) complexes and tert-butyl hydroperoxide. [, ]

Q8: What is known about the toxicity of diphenyl sulfide?

A8: While this Q&A focuses on the scientific aspects, toxicological information for diphenyl sulfide can be found in relevant safety data sheets and toxicological databases. It is crucial to consult these resources for comprehensive safety information.

Q9: What is the environmental impact of diphenyl sulfide?

A9: Diphenyl sulfides, particularly polychlorinated derivatives, have been detected in environmental samples like pulp mill effluent and incinerator stack gases, highlighting their potential for environmental contamination. [] Further research is needed to fully understand the persistence, bioaccumulation, and toxicity of diphenyl sulfide and its derivatives in the environment.

Q10: What analytical techniques are used to study diphenyl sulfide and its reactions?

A10: Various analytical methods are employed to characterize diphenyl sulfide and monitor its reactions, including:* Gas Chromatography (GC): GC, coupled with FID or MS detectors, allows for the separation and quantification of diphenyl sulfide and its reaction products. This technique is frequently used in studies investigating the oxidation and degradation of diphenyl sulfide. [] * High-Performance Liquid Chromatography (HPLC): HPLC is valuable for separating and analyzing diphenyl sulfide, its oxidized derivatives (sulfoxide and sulfone), and other compounds in complex mixtures. []* Thin-Layer Chromatography (TLC): TLC offers a rapid and convenient method for identifying diphenyl sulfide, diphenyl disulfide, and thianthrene in reaction mixtures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.